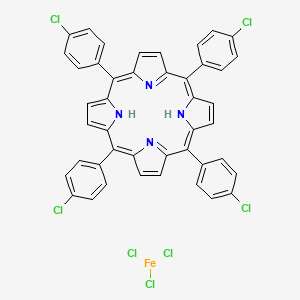
4-(Pyridin-3-yloxy)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yloxy)phthalic acid is an organic compound that features a phthalic acid core with a pyridin-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Pyridin-3-yloxy)phthalic acid can be synthesized through a series of organic reactions. One common method involves the reaction of phthalic anhydride with 3-hydroxypyridine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yloxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalic acid moiety to phthalic alcohol or other reduced forms.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized further.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-(Pyridin-3-yloxy)phthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)phthalic acid largely depends on its application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and sensing applications .
Comparison with Similar Compounds
Terephthalic acid: Similar to 4-(Pyridin-3-yloxy)phthalic acid but lacks the pyridine substituent.
Isophthalic acid: Another phthalic acid derivative with different substitution patterns.
Naphthalenedicarboxylic acid: Contains a naphthalene core instead of a benzene ring.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which enhances its ability to coordinate with metal ions and participate in various chemical reactions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers .
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-pyridin-3-yloxyphthalic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)10-4-3-8(6-11(10)13(17)18)19-9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
GHOIWWGUPHCJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)



![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)






